molecular formula C17H20ClFN4O2S B2945129 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1185162-23-5

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No.: B2945129
CAS No.: 1185162-23-5
M. Wt: 398.88
InChI Key: YOLWHMCIKIDJMJ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, an isoxazole-5-carboxamide group, and a dimethylaminopropyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for preclinical studies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S.ClH/c1-11-9-14(24-20-11)16(23)22(8-4-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLWHMCIKIDJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which may enhance its solubility and bioavailability compared to other derivatives. The molecular formula of this compound is C18H22ClN3O2SC_{18}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 379.9 g/mol .

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The presence of the dimethylamino group is believed to enhance membrane permeability, facilitating the uptake of the compound into bacterial cells. Studies have shown promising activity against various bacterial strains, including Clostridioides difficile, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer properties. Research has demonstrated that modifications in the benzothiazole nucleus can enhance anti-tumor activities. For instance, compounds derived from benzothiazole have shown effectiveness in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). These studies indicate that this compound could exhibit similar effects .

The biological mechanisms underlying the activity of this compound involve targeting specific enzymes and receptors within biological systems. For example, studies on related benzothiazole compounds have shown their ability to inhibit inflammatory factors like IL-6 and TNF-α, which are crucial in cancer progression and immune response . Additionally, flow cytometry analyses have indicated that these compounds can induce apoptosis and cell cycle arrest in cancer cells .

Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives, including this compound. The compound was tested against various bacterial strains using standardized broth microdilution methods. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against C. difficile, demonstrating its potential as an effective antibacterial agent.

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, the compound was subjected to MTT assays to assess its cytotoxic effects on A431 and A549 cell lines. The results revealed a significant reduction in cell viability at concentrations of 1, 2, and 4 µM, with IC50 values calculated at approximately 2.5 µM for A431 cells. Furthermore, Western blot analysis showed downregulation of anti-apoptotic proteins, confirming the compound's role in promoting apoptosis .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(6-methylbenzo[d]thiazol-2-yl)benzamideMethyl group instead of fluorineModerate antibacterial activity
N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamideChlorine substituentAntimicrobial properties
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamideFluorinated moietyStrong antibacterial activity

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Benzothiazole Substituent Carboxamide Group Side Chain Notable Features
Target Compound (Hydrochloride) 6-Fluoro 3-Methylisoxazole-5-carboxamide 3-(Dimethylamino)propyl Enhanced solubility (HCl salt); potential for CNS penetration due to lipophilicity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride 4-Methoxy Benzo[d]thiazole-2-carboxamide 3-(Dimethylamino)propyl Methoxy group may reduce metabolic stability compared to fluoro substituent
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride 6-Fluoro 3-Phenylpropanamide 3-(Dimethylamino)propyl Phenylpropanamide may increase steric hindrance, altering target binding affinity

Pharmacokinetic and Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to non-ionic analogues, a critical factor for bioavailability .
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism in the liver compared to methoxy or phenyl groups, extending half-life .

Hypothetical Target Affinity and Selectivity

  • Isoxazole vs. Propanamide : The 3-methylisoxazole-5-carboxamide group in the target compound may engage in hydrogen bonding with enzymatic active sites, unlike the phenylpropanamide group in the analogue from , which relies on hydrophobic interactions .
  • Dimethylaminopropyl Chain: Common across analogues, this side chain likely contributes to basicity and solubility but may introduce off-target effects (e.g., muscarinic receptor interactions) .

Research Findings and Implications

While direct pharmacological data for the target compound are scarce, structural inferences suggest:

Optimized Binding: The fluorine atom and isoxazole ring may synergize to improve target specificity over non-fluorinated or bulkier analogues.

Clinical Potential: The hydrochloride salt formulation positions it as a candidate for in vivo efficacy studies, particularly in diseases requiring CNS penetration.

Synthetic Challenges : The complexity of the benzothiazole-isoxazole scaffold may complicate large-scale synthesis compared to simpler propanamide derivatives .

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